This compound is classified under the category of oxazepines, which are heterocyclic compounds containing both nitrogen and oxygen in their ring structure. It is utilized primarily in pharmaceutical research and development due to its potential bioactivity.
The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide typically involves multi-step reactions that may include:
The molecular structure of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide features:
The compound's structure can be visualized through its SMILES notation: CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N(C1=O)C)C .
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications or enhancing its bioactivity .
Key physical and chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.44 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
These properties influence the compound's behavior in various environments and applications .
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide has several potential applications:
Due to its unique structure and properties, this compound continues to be of interest in various fields of chemical research .
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2